![molecular formula C13H20ClNO3 B1452919 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride CAS No. 132424-09-0](/img/structure/B1452919.png)
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride
Descripción general
Descripción
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity .
Mode of Action
This compound acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase . It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively . It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood .
Biochemical Pathways
The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4 . This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator .
Pharmacokinetics
The compound exhibits good oral activity and cell penetration . It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively . A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life .
Result of Action
The inhibition of Leukotriene B4 production by this compound leads to a reduction in inflammation . In animal models, the compound has been shown to block ear edema in mice when administered orally or topically 1 h before challenge with arachidonic acid .
Análisis Bioquímico
Biochemical Properties
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the conversion of leukotriene A4 to leukotriene B4 . This interaction is significant as leukotriene B4 is a potent inflammatory mediator. The compound’s inhibition of leukotriene A4 hydrolase suggests its potential use in managing inflammatory conditions. Additionally, this compound interacts with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of leukotriene A4 hydrolase affects the production of leukotriene B4, thereby modulating inflammatory responses at the cellular level . This compound also impacts cell function by altering the expression of genes involved in inflammation and immune responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of leukotriene A4 hydrolase, inhibiting its enzymatic activity . This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of this inflammatory mediator. Additionally, the compound may interact with other enzymes and receptors, leading to changes in gene expression and cellular signaling pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of leukotriene A4 hydrolase, with higher doses leading to more significant inhibition . At high doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with significant accumulation in the liver and kidneys . Its transport across cell membranes is facilitated by transport proteins, which influence its localization and accumulation in specific tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and therapeutic potential
Actividad Biológica
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride, also known as SC-57461A, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenoxy group, which is significant for its interaction with biological targets.
The biological activity of this compound primarily involves modulation of various biochemical pathways. Key mechanisms include:
- Inhibition of Leukotriene Synthesis : SC-57461A has been shown to inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. This inhibition occurs through the modulation of lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators .
- Interaction with Enzymes : The compound interacts with specific enzymes involved in lipid metabolism, influencing cellular signaling and inflammatory processes. It has been demonstrated to augment aminopeptidase activity under certain conditions, showcasing its potential role in metabolic regulation .
Biological Activity
The biological activities associated with SC-57461A include:
- Anti-inflammatory Effects : By inhibiting leukotriene synthesis, the compound exhibits anti-inflammatory properties that could be beneficial in treating conditions such as asthma and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that related compounds may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis, although specific data on SC-57461A is limited.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism of Action | References |
---|---|---|
Anti-inflammatory | Inhibition of leukotriene synthesis | |
Enzyme modulation | Interaction with aminopeptidases | |
Antimicrobial | Disruption of bacterial cell walls |
Case Study: Inhibition of Leukotriene Production
A study conducted on animal models demonstrated that administration of SC-57461A significantly reduced the levels of leukotrienes in serum following inflammatory stimuli. This reduction correlated with decreased clinical signs of inflammation, suggesting its potential utility in therapeutic contexts .
Toxicological Profile
While exploring the therapeutic potential, it is crucial to consider the safety profile. The compound has been classified as harmful if swallowed and can cause severe skin burns and eye damage . Therefore, understanding dosage and administration routes is vital for safe application.
Aplicaciones Científicas De Investigación
Pharmacological Characterization
SC-57461A has been characterized as a potent and selective inhibitor of LTA4H, demonstrating significant potential in managing inflammatory diseases. The compound exhibits competitive inhibition properties with an IC50 value of:
- 2.5 nM for leukotriene A4 substrates
- 27 nM for peptide substrates
- 49 nM in human whole blood for calcium ionophore-induced leukotriene B4 production .
These findings indicate that SC-57461A not only penetrates cells effectively but also maintains its inhibitory effects across different biological systems.
Therapeutic Potential in Inflammatory Diseases
The inhibition of LTA4H by SC-57461A suggests its utility in treating conditions characterized by excessive leukotriene production, such as:
- Inflammatory Bowel Disease (IBD) : The modulation of leukotriene pathways may alleviate symptoms associated with IBD.
- Psoriasis : By reducing leukotriene B4 levels, SC-57461A could potentially mitigate the inflammatory responses seen in psoriasis .
Case Studies and Experimental Models
Research has employed various animal models to assess the efficacy of SC-57461A:
- In mouse models, oral administration demonstrated a significant reduction in ex vivo calcium ionophore-stimulated blood leukotriene B4 production, with effective doses ranging from 0.2 mg/kg to 10 mg/kg .
- In rat models, SC-57461A inhibited leukotriene B4 production dose-dependently, reinforcing its potential as an anti-inflammatory agent .
Comparative Efficacy Against Other Inhibitors
When compared to other known inhibitors, SC-57461A shows superior potency and selectivity towards LTA4H. For instance, it maintains effectiveness without significantly affecting cyclooxygenase metabolites such as thromboxane B2, which can be crucial for maintaining normal physiological functions while targeting pathological processes .
Summary of Research Findings
Parameter | Value |
---|---|
IC50 (LTA4 substrate) | 2.5 nM |
IC50 (peptide substrate) | 27 nM |
IC50 (whole blood LTB4 production) | 49 nM |
Effective dose (mouse model) | 0.2 - 10 mg/kg |
Duration of action (mouse model) | 67% inhibition at 18 h |
Propiedades
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGFFXUDEPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.